Cas no 1822860-99-0 (Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-)

Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-
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- MDL: MFCD32199280
- インチ: 1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3
- InChIKey: IWGLREVJRBTNBB-UHFFFAOYSA-N
- ほほえんだ: C1(O)C(C)(C)C(OC)C1(C)C
Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243531-2.5g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
1822860-99-0 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-243531-0.05g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
1822860-99-0 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
Enamine | EN300-243531-10.0g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
1822860-99-0 | 95% | 10.0g |
$3929.0 | 2024-06-19 | |
Enamine | EN300-243531-1.0g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
1822860-99-0 | 95% | 1.0g |
$914.0 | 2024-06-19 | |
1PlusChem | 1P028IYM-1g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |
1822860-99-0 | 95% | 1g |
$1192.00 | 2024-06-18 | |
Aaron | AR028J6Y-250mg |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |
1822860-99-0 | 95% | 250mg |
$647.00 | 2025-02-16 | |
1PlusChem | 1P028IYM-50mg |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |
1822860-99-0 | 95% | 50mg |
$315.00 | 2024-06-18 | |
1PlusChem | 1P028IYM-100mg |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol,Mixtureofdiastereomers |
1822860-99-0 | 95% | 100mg |
$454.00 | 2024-06-18 | |
Enamine | EN300-243531-0.25g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
1822860-99-0 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
Enamine | EN300-243531-5.0g |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
1822860-99-0 | 95% | 5.0g |
$2650.0 | 2024-06-19 |
Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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10. Book reviews
Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-に関する追加情報
Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- (CAS No. 1822860-99-0): A Comprehensive Overview
Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- is a specialized organic compound with the chemical formula C8H16O. This compound, identified by its unique CAS number CAS No. 1822860-99-0, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its distinct structural features and potential applications. The presence of multiple methyl groups and a methoxy substituent imparts unique electronic and steric properties, making it a subject of interest for synthetic chemists and biologists alike.
The synthesis of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- involves intricate organic transformations that highlight the compound's complexity. The tetramethyl substitution pattern on the cyclobutane ring enhances its stability while simultaneously influencing its reactivity. This balance between stability and reactivity makes it a valuable intermediate in the synthesis of more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in various research applications.
In the realm of pharmaceutical research, Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- has been explored for its potential biological activity. The methoxy group and the rigid cyclobutane core contribute to its ability to interact with biological targets in unique ways. Preliminary studies suggest that this compound may exhibit properties relevant to neuropharmacology and anti-inflammatory therapies. The tetramethyl substitution further modulates its pharmacokinetic profile, potentially enhancing bioavailability and metabolic stability.
The structural motif of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- is also of interest in materials science. The rigid cyclobutane ring can serve as a scaffold for designing novel polymers and materials with specific mechanical and thermal properties. Researchers have been investigating its incorporation into advanced polymer matrices to improve material performance in high-stress environments. The methoxy groups provide additional functionalization sites, allowing for further customization of material properties.
Recent computational studies have shed light on the electronic structure and reactivity of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-. These studies utilize advanced quantum chemical methods to predict how the compound interacts with various catalysts and reagents. Such insights are crucial for optimizing synthetic routes and understanding potential degradation pathways. The computational data also aids in predicting the compound's behavior under different conditions, which is essential for both laboratory-scale experiments and industrial applications.
The pharmaceutical industry has shown particular interest in exploring the therapeutic potential of derivatives of Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl-. By modifying its structure through selective functionalization or derivatization, researchers aim to enhance its biological activity while minimizing side effects. Several ongoing clinical trials are evaluating novel derivatives for their efficacy in treating neurological disorders and chronic inflammatory conditions. The results of these trials could pave the way for new therapeutic strategies based on this compound.
The environmental impact of synthesizing and using Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- is another critical consideration. Modern synthetic approaches emphasize green chemistry principles to minimize waste and reduce energy consumption. Techniques such as catalytic hydrogenation and solvent-free reactions are being employed to make the production process more sustainable. Additionally, researchers are exploring biodegradable alternatives to traditional solvents used in synthesis.
The future prospects for Cyclobutanol, 3-methoxy-2,2,4,4-tetramethyl- appear promising as new research avenues continue to emerge. Advances in synthetic chemistry will likely lead to more efficient methods for producing this compound at scale. Meanwhile,biological research will continue to uncover new potential applications across various therapeutic areas. Collaborative efforts between academia and industry will be essential to translate these findings into practical solutions that benefit society.
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